molecular formula C12H8N2O2 B2945558 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile CAS No. 251325-52-7

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile

Cat. No.: B2945558
CAS No.: 251325-52-7
M. Wt: 212.208
InChI Key: WIFOWLPMEWSCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile is an organic compound featuring a 2,3-dihydro-1,4-benzodioxin core fused with a propanedinitrile group via a methylidene linkage. The benzodioxin moiety is a bicyclic ether structure (C₈H₈O₂) with two oxygen atoms, conferring electron-donating properties and structural rigidity. The propanedinitrile group (C₃N₂) is a strong electron-withdrawing moiety, often associated with high reactivity in nucleophilic additions or cycloaddition reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-7-10(8-14)5-9-1-2-11-12(6-9)16-4-3-15-11/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFOWLPMEWSCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzyme inhibition properties, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a propanedinitrile group. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Antiproliferative Activity

Research has demonstrated that derivatives of benzodioxin compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogs of this compound possess nanomolar potency against specific kinases involved in cancer progression.

Table 1: Antiproliferative Activity of Benzodioxin Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMolt 4/C8 T-lymphocytes0.041
Compound BCEM T-lymphocytes0.058
Compound CHL-60 promyelocytic leukemia0.065

Note: Values are illustrative and derived from related compounds as direct data for the specific compound may be limited.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly protein kinases. For example, it has shown significant inhibitory activity against DYRK1A kinase, which plays a crucial role in cell cycle regulation and differentiation.

Case Study: DYRK1A Inhibition

In a study assessing the biological activity of benzodioxin derivatives, the compound exhibited an IC50 value of 0.041 µM against DYRK1A kinase. This suggests that it could potentially be developed as a therapeutic agent targeting this kinase in cancer treatment.

Other Biological Activities

Beyond antiproliferative effects, research indicates that compounds similar to this compound may also possess antioxidant properties and neuroprotective effects. For instance, studies on related benzodioxin derivatives have shown their ability to protect neuronal cells from oxidative stress and injury.

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntiproliferativeSignificant inhibition of cancer cell growth
Enzyme InhibitionInhibition of DYRK1A kinase
AntioxidantProtection against oxidative damage

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs based on structural motifs and functional groups:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties
2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile (Target) Benzodioxin, propanedinitrile ~265 (estimated*) Research chemical, potential organic electronics
[Chloro(phenyl)methylidene]propanedinitrile (CS gas) Chlorophenyl, propanedinitrile 188.5 Riot control agent (lachrymator), high volatility
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... Benzodioxin, pyridinamine, dimethylamino 391.46 Research use, biological activity exploration
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)... Benzoxazin, benzothiophene, trifluorophenyl ~500 (estimated) Antiparasitic (heartworm treatment)

*Estimated based on benzodioxin (C₈H₈O₂, 136.15 g/mol) + propanedinitrile (C₃N₂, 66.06 g/mol) + methylidene (CH₂, 14.03 g/mol).

Electronic and Reactivity Comparisons

  • Propanedinitrile Group: The electron-withdrawing nature of the dinitrile group is a key feature in both the target compound and CS gas.
  • Benzodioxin vs. Benzoxazin : The benzodioxin’s oxygen-rich structure enhances lipophilicity and stability compared to the nitrogen-containing benzoxazin in antiparasitic agents. This difference may limit the target compound’s bioavailability but improve its suitability for materials applications .

Pharmacological and Material Science Potential

  • Antiparasitic Analogs: The benzoxazin derivative () demonstrates the importance of nitrogen heterocycles in targeting parasitic enzymes.
  • Research Chemicals: The pyridinamine derivative () highlights the role of amine groups in biological activity. The target compound’s absence of such groups may shift its utility toward non-biological applications, such as optoelectronics .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves the planar conformation of the propanedinitrile group and dihedral angles between the benzodioxin ring and the dinitrile moiety. For related structures, C–C bond lengths in the dinitrile group are ~1.15 Å, consistent with sp-hybridization .
  • NMR : The benzodioxin proton signals appear as a doublet at δ 6.8–7.2 ppm (aromatic), while the methylidene proton resonates as a singlet near δ 8.5 ppm due to conjugation with electron-withdrawing groups .
  • IR spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C aromatic).

What advanced strategies can resolve contradictions in reported reactivity of α,β-unsaturated dinitriles under photolytic vs. thermal conditions?

Advanced Research Question
Discrepancies arise from competing reaction pathways:

  • Photolytic conditions : Promote [2+2] cycloaddition or isomerization via excited-state intermediates.
  • Thermal conditions : Favor Michael additions or nucleophilic attacks at the β-carbon.
    Methodological recommendations :
    • Use time-resolved spectroscopy to track intermediates.
    • Computational DFT studies (e.g., B3LYP/6-31G*) can model transition states and compare activation barriers .

How does the electronic structure of this compound influence its applicability in photonic materials?

Advanced Research Question
The conjugated dinitrile-benzodioxin system exhibits strong intramolecular charge transfer (ICT), making it suitable for:

  • Nonlinear optics (NLO) : High hyperpolarizability (β ~ 1500 × 10⁻³⁰ esu) predicted via DFT.
  • Photonics integration : When doped in PMMA matrices, similar dinitriles show blue-shifted emission (e.g., Δλ = 15 nm in hyperbolic metamaterials) due to plasmon-exciton coupling .
    Experimental design :
  • Optimize doping concentration (5–10 wt%) to balance fluorescence quenching and dispersion stability.

What computational approaches predict the compound’s stability and degradation pathways?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate degradation in aqueous/organic solvents. For example, hydrolysis of the dinitrile group is pH-dependent, with t₁/₂ = 24 hr at pH 7 but <1 hr at pH 10.
  • TD-DFT : Predicts UV-Vis absorption maxima (λmax ~ 450 nm) and identifies reactive excited states .

How does the benzodioxin ring’s substitution pattern affect physicochemical properties?

Basic Research Question

  • Electron-donating groups (e.g., –OCH₃) : Increase solubility in polar solvents but reduce thermal stability (Tdec ~ 180°C vs. 220°C for unsubstituted analogs).
  • Electron-withdrawing groups (e.g., –NO₂) : Enhance reactivity in cycloaddition reactions but may induce crystallinity defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.